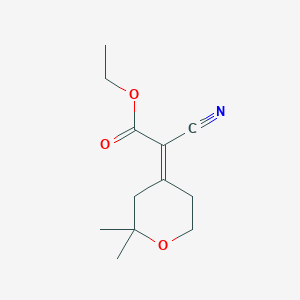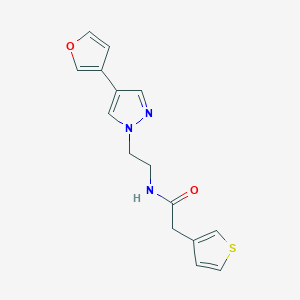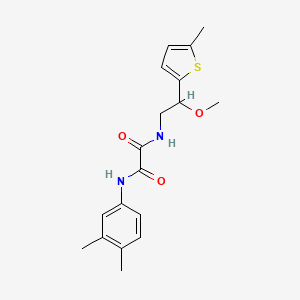![molecular formula C11H11N3O3 B2800484 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole CAS No. 1245772-30-8](/img/structure/B2800484.png)
1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PNU-282987 and is a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs).
Wissenschaftliche Forschungsanwendungen
1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. It has been shown to enhance the activity of α7 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole, which are involved in various physiological processes such as learning and memory, attention, and pain modulation. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Wirkmechanismus
As a positive allosteric modulator of α7 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole, 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole enhances the activity of these receptors by increasing their sensitivity to acetylcholine. This results in increased calcium influx into cells and the activation of downstream signaling pathways, leading to the physiological effects associated with α7 nAChR activation.
Biochemical and Physiological Effects:
The activation of α7 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole by 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole has been shown to have various biochemical and physiological effects. These include improved cognitive function, enhanced synaptic plasticity, and reduced inflammation. This compound has also been shown to have analgesic effects and may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole in lab experiments is its specificity for α7 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole, which allows for the selective modulation of these receptors. However, one limitation of this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the research of 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole. One area of interest is the development of more potent and selective positive allosteric modulators of α7 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole for use in drug discovery. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders and pain. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole.
Conclusion:
In conclusion, 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole is a compound with significant potential in scientific research. Its ability to enhance the activity of α7 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole has led to its investigation in various fields, including neuroscience, pharmacology, and drug discovery. While this compound has several advantages and limitations for lab experiments, its future directions hold promise for further understanding its mechanisms of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-methyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole involves the reaction of 2-nitrobenzyl bromide with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as sodium hydride. The resulting product is then further reacted with methyl iodide to obtain the final product, PNU-282987.
Eigenschaften
IUPAC Name |
1-methyl-5-[(2-nitrophenoxy)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-13-9(6-7-12-13)8-17-11-5-3-2-4-10(11)14(15)16/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEUGOJSSIBLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800403.png)
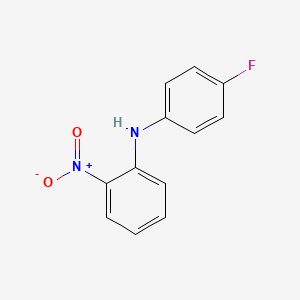


![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2800409.png)
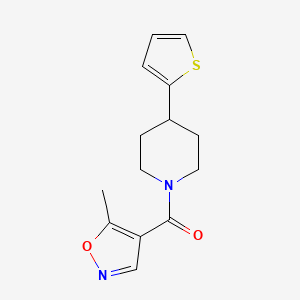
![Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2800414.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2800415.png)
![N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide](/img/structure/B2800417.png)
![4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride](/img/structure/B2800418.png)
